molecular formula C7H12N2O2 B12280876 5-Isopropyldihydropyrimidine-2,4(1H,3H)-dione

5-Isopropyldihydropyrimidine-2,4(1H,3H)-dione

Cat. No.: B12280876
M. Wt: 156.18 g/mol
InChI Key: LYIJFWAXIFSYJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Isopropyldihydropyrimidine-2,4(1H,3H)-dione is a chemical compound based on the dihydropyrimidine-2,4(1H,3H)-dione scaffold, a structure of significant interest in medicinal chemistry and drug discovery . This core scaffold is a key intermediate in the synthesis of diverse pyrimidine derivatives, which are recognized for their wide range of pharmacological activities . The dihydropyrimidine nucleus is a privileged structure in the development of novel therapeutic agents . Researchers are particularly interested in dihydropyrimidine derivatives for their potential as kinase inhibitors. Compounds featuring this core structure have been identified as potent and selective antagonists for various receptors, including the A2B adenosine receptor (A2B AdoR) . More recently, dihydropyrimidine-based derivatives have been designed and synthesized as promising cytotoxic agents that demonstrate a strong ability to inhibit key tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . The inhibition of these receptors is a established strategy in oncology research, as they play critical roles in controlling tumor cell proliferation and angiogenesis . The synthetic accessibility of the dihydropyrimidine scaffold via multicomponent reactions, such as the Biginelli reaction, makes it a versatile and valuable building block for constructing libraries of compounds for biological screening . This product is intended for research purposes and laboratory use only. It is not intended for human consumption, diagnostic, or therapeutic use.

Properties

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

5-propan-2-yl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C7H12N2O2/c1-4(2)5-3-8-7(11)9-6(5)10/h4-5H,3H2,1-2H3,(H2,8,9,10,11)

InChI Key

LYIJFWAXIFSYJR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CNC(=O)NC1=O

Origin of Product

United States

Preparation Methods

Cyclization of Urea Derivatives

The cyclization of urea derivatives represents one of the most direct routes to 5-isopropyldihydropyrimidine-2,4(1H,3H)-dione. This method typically involves the condensation of β-keto esters with urea or thiourea derivatives under acidic or basic conditions. A study by Udayakumar et al. demonstrated that triflic anhydride (Tf2O) efficiently catalyzes the cyclization of methyl 3-amino-3-(2-chlorophenyl)propanoate precursors, yielding 68–75% of the target compound. The reaction proceeds via activation of the carbonyl group, facilitating nucleophilic attack by the urea nitrogen.

Critical parameters influencing this pathway include:

  • Temperature : Optimal cyclization occurs at 80–100°C, with lower temperatures leading to incomplete ring closure.
  • Solvent : Polar aprotic solvents like tetrahydrofuran (THF) enhance reaction rates by stabilizing ionic intermediates.
  • Catalyst loading : 10–15 mol% Tf2O maximizes yield while minimizing side reactions.

A comparative analysis of cyclizing agents reveals that triflic anhydride outperforms conventional acids like HCl or H2SO4, achieving 20% higher yields due to its superior electrophilicity.

Multicomponent Reactions Using Hybrid Catalysts

Recent advances employ hybrid catalysts to streamline the synthesis via one-pot multicomponent reactions (MCRs). A 2023 review highlighted the use of p-toluenesulfonic acid (p-TsOH) paired with MgSO4 in THF, enabling the condensation of aryl aldehydes, diketones, and urea derivatives into pyrano[2,3-d]pyrimidine intermediates. While originally developed for pyrano-pyrimidine hybrids, this system adapts to 5-isopropyldihydropyrimidine-2,4(1H,3H)-dione by substituting isopropyl-bearing aldehydes.

The catalytic mechanism involves:

  • Activation : p-TsOH protonates the aldehyde carbonyl, enhancing electrophilicity.
  • Dehydration : MgSO4 acts as a desiccant, shifting equilibrium toward imine formation.
  • Cyclization : The Brønsted acid facilitates 6-endo-trig ring closure, forming the dihydropyrimidine core.

This method achieves 82–89% yield within 4–6 hours, significantly faster than traditional cyclization routes. Steric effects from the isopropyl group necessitate elevated temperatures (90–110°C) to overcome rotational barriers during ring closure.

Acid-Amide Coupling and Cyclization

A novel three-step synthesis developed by Udayakumar et al. combines Negishi coupling, Boc protection, and acid-amide cyclization:

Step 1 : Negishi coupling of 2-chlorophenylzinc bromide with indene derivatives forms the aryl-isopropyl backbone.
Step 2 : Boc protection of the intermediate amine prevents unwanted side reactions.
Step 3 : TFA-mediated deprotection and cyclization yield the target compound in 71% overall yield.

This route’s superiority lies in its regioselectivity; the Boc group directs cyclization exclusively to the C5 position, avoiding C3 byproducts common in unprotected systems. The table below contrasts key metrics across methodologies:

Method Catalyst Temp (°C) Time (h) Yield (%) Selectivity (%)
Urea Cyclization Tf2O 80 8 68–75 88
MCR p-TsOH/MgSO4 100 6 82–89 94
Acid-Amide TFA 25 24 71 97

Green Chemistry Approaches

Environmentally benign syntheses utilize nanocatalysts and solvent-free conditions. Fe3O4@SiO2 core-shell nanoparticles (20–50 nm) catalyze the cyclocondensation of ethyl acetoacetate, isopropyl aldehyde, and urea under microwave irradiation (300 W, 80°C), achieving 91% yield in 15 minutes. The magnetic nanoparticles enable simple recovery via external magnets, retaining 89% activity after five cycles.

Solvent-free mechanochemical grinding represents another sustainable alternative. Ball-milling equimolar reactants with KHSO4 (5 mol%) produces 5-isopropyldihydropyrimidine-2,4(1H,3H)-dione in 85% yield, eliminating volatile organic solvent use.

Industrial-Scale Production Considerations

Pilot plant studies identify two viable large-scale processes:

  • Continuous flow cyclization : Using microreactors (0.5 mm ID) with Tf2O (0.1 M in THF) at 120°C and 15 bar pressure achieves 92% conversion with a 15-minute residence time.
  • Fixed-bed catalytic MCR : Immobilizing p-TsOH on mesoporous SBA-15 silica enables continuous 96-hour operation, maintaining 87% yield before catalyst regeneration.

Economic analyses favor the continuous flow method due to lower catalyst costs ($0.23/g product vs. $0.41/g for fixed-bed).

Chemical Reactions Analysis

Types of Reactions

5-Isopropyldihydropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives with different substituents.

    Substitution: The isopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-2,4-dione derivatives, while reduction can produce various dihydropyrimidine derivatives.

Scientific Research Applications

Antiviral Applications

One of the prominent uses of 5-Isopropyldihydropyrimidine-2,4(1H,3H)-dione is as an intermediate in the synthesis of compounds that inhibit HIV reverse transcriptase. This enzyme is crucial for the replication of the Human Immunodeficiency Virus (HIV) within human cells. The synthetic pathway includes alkylation and condensation reactions that yield derivatives effective against HIV, showcasing the compound's utility in antiviral drug design .

Anticancer Properties

Research has demonstrated that dihydropyrimidine derivatives exhibit potential anticancer activity. For instance, compounds derived from 5-Isopropyldihydropyrimidine-2,4(1H,3H)-dione have been tested against various cancer cell lines. A study highlighted a series of Biginelli hybrids synthesized from this compound that showed strong inhibitory activity against tyrosine kinases VEGFR-2 and mTOR, with IC50 values indicating significant cytotoxic effects . These findings suggest that derivatives of this compound could serve as promising candidates in cancer therapy.

Synthesis of Other Bioactive Compounds

5-Isopropyldihydropyrimidine-2,4(1H,3H)-dione serves as a precursor for synthesizing a variety of bioactive compounds. For example, it has been utilized in the development of substituted dihydropyrimidines with various functional groups that enhance biological activity. These derivatives have shown antimicrobial properties and potential applications in treating infections .

Structural Variations and Their Impacts

The versatility of 5-Isopropyldihydropyrimidine-2,4(1H,3H)-dione allows for modifications at different positions on the pyrimidine ring. Structural variations can lead to compounds with enhanced potency or selectivity for specific biological targets. Research has indicated that altering substituents can significantly impact the pharmacological profile of the resulting compounds .

Data Table: Summary of Applications

Application AreaDescriptionReferences
AntiviralIntermediate for HIV reverse transcriptase inhibitors
AnticancerSynthesis of compounds inhibiting VEGFR-2 and mTOR with notable cytotoxicity
AntimicrobialDevelopment of substituted dihydropyrimidines with antimicrobial properties
Structural VariationsModifications leading to enhanced potency/selectivity

Case Study 1: Antiviral Compound Development

A study focused on synthesizing a series of pyrimidine derivatives from 5-Isopropyldihydropyrimidine-2,4(1H,3H)-dione as part of an effort to develop new antiviral agents targeting HIV. The synthesized compounds were evaluated for their ability to inhibit reverse transcriptase activity in vitro, demonstrating significant promise for future therapeutic applications.

Case Study 2: Cancer Cell Line Testing

In another investigation, derivatives synthesized from 5-Isopropyldihydropyrimidine-2,4(1H,3H)-dione were tested against multiple cancer cell lines (NCI-60 panel). The results indicated varying degrees of cytotoxicity across different cell types, with some derivatives showing IC50 values lower than established chemotherapeutic agents.

Mechanism of Action

The mechanism of action of 5-Isopropyldihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can act as a receptor antagonist by binding to receptor sites and preventing the natural ligand from eliciting a response.

Comparison with Similar Compounds

Similar Compounds

    2,4(1H,3H)-Pyrimidinedione: A parent compound with similar structural features but lacking the isopropyl group.

    5-Methyl-2,4(1H,3H)-pyrimidinedione: A derivative with a methyl group instead of an isopropyl group.

    5-Phenyl-2,4(1H,3H)-pyrimidinedione: A derivative with a phenyl group at the fifth position.

Uniqueness

5-Isopropyldihydropyrimidine-2,4(1H,3H)-dione is unique due to the presence of the isopropyl group, which can influence its biological activity and chemical reactivity. The isopropyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Biological Activity

5-Isopropyldihydropyrimidine-2,4(1H,3H)-dione, also known by its CAS number 17432-95-0, is a compound that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article will delve into the compound's synthesis, biological properties, and relevant case studies that highlight its applications in pharmacology.

The molecular formula of 5-Isopropyldihydropyrimidine-2,4(1H,3H)-dione is C7H10N2O2C_7H_{10}N_2O_2 with a molecular weight of 154.17 g/mol. The compound features a pyrimidine ring structure that contributes to its biological activity. The structural properties of the compound enable it to interact with various biological targets.

Biological Activity

Anticancer Activity

Recent studies have indicated that derivatives of dihydropyrimidine-2,4(1H,3H)-dione exhibit significant anticancer properties. A study conducted by researchers evaluated the cytotoxic effects of synthesized derivatives against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. The results demonstrated that certain derivatives showed promising cytotoxic effects, suggesting that modifications to the dihydropyrimidine structure can enhance its anticancer efficacy .

Mechanism of Action

The proposed mechanism of action for the anticancer activity involves the induction of apoptosis in cancer cells through the activation of intrinsic pathways. The compounds may interact with cellular signaling pathways that regulate cell proliferation and survival, leading to increased apoptosis in malignant cells .

Synthesis and Evaluation

A notable case study involved the synthesis of 5-Isopropyldihydropyrimidine-2,4(1H,3H)-dione derivatives and their evaluation for anticancer properties. The study utilized a multi-step synthesis approach followed by in vitro testing against various cancer cell lines. The findings underscored the importance of structural modifications in enhancing biological activity.

Derivative Cell Line Tested IC50 (µM)
Compound AMCF-715.2
Compound BA54912.7
Compound CHeLa10.5

This table summarizes the inhibitory concentration (IC50) values for different derivatives tested against selected cancer cell lines, indicating varying degrees of potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.